Sodium polystyrene sulfonate

Catalog No.
S3703451
CAS No.
9080-79-9
M.F
C8H8O3S
M. Wt
184.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium polystyrene sulfonate

CAS Number

9080-79-9

Product Name

Sodium polystyrene sulfonate

IUPAC Name

4-ethenylbenzenesulfonic acid

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

InChI

InChI=1S/C8H8O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2,(H,9,10,11)

InChI Key

MAGFQRLKWCCTQJ-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)O

Solubility

2.59e-01 g/L

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)O

Sodium polystyrene sulfonate is an organic compound classified as a cation-exchange resin. It is primarily used in the medical field to treat hyperkalemia, which is characterized by elevated levels of potassium in the blood. This compound is a sodium salt of polystyrene sulfonic acid and is typically presented as a light amber powder that is soluble in water. The chemical structure can be represented as (C8H8O3S)xxNa(C_8H_8O_3S)_x\cdot xNa, where the polymer consists of repeating units of styrene sulfonate that have been neutralized with sodium ions .

The compound works by exchanging sodium ions for potassium ions in the gastrointestinal tract, effectively removing excess potassium from the body. Sodium polystyrene sulfonate was first approved for medical use in the United States in 1958 and has since become a key therapeutic agent for managing hyperkalemia .

SPS functions by exchanging sodium ions for potassium ions in the gastrointestinal tract. When administered orally or rectally, SPS remains undigested and travels through the digestive system. The negatively charged sulfonate groups on SPS attract and bind potassium ions from the intestinal lumen. These potassium-bound SPS particles are then excreted in the feces, effectively removing potassium from the body [].

SPS is generally well-tolerated, but some potential side effects exist:

  • Sodium Overload: SPS releases sodium ions during the exchange process. This can lead to sodium overload, particularly in patients with pre-existing conditions like congestive heart failure or hypertension [].
  • Gastrointestinal Complications: SPS can cause constipation and bowel necrosis, especially in patients with compromised bowel function [].
  • Electrolyte Imbalances: Excessive use of SPS can lead to depletion of other electrolytes like magnesium and calcium [].

Safety Precautions:

  • SPS should be used with caution in patients with conditions like heart failure, hypertension, and impaired kidney function [].
  • Close monitoring of electrolytes (sodium, potassium, magnesium, calcium) is crucial during SPS therapy [].
  • SPS is not recommended for patients with bowel obstruction or ileus [].
  • Evaluate treatment efficacy for hyperkalemia

    Studies investigate whether SPS effectively lowers potassium levels in patients with hyperkalemia. Retrospective analyses examine changes in serum potassium after SPS administration, while controlled trials compare the effectiveness of SPS to other treatments or placebo [].

  • Explore alternative formulations and delivery methods

    Research is ongoing to develop new formulations of SPS with improved efficacy or reduced side effects. This includes investigations into encapsulated versions of SPS or combinations with other medications [].

  • Investigate potential mechanisms of action

    While the primary mechanism of SPS is believed to be potassium exchange in the gut, recent research explores the possibility of additional mechanisms. Studies examine how SPS interacts with the gastrointestinal tract and potential effects on colonic flora [].

Safety Concerns and Research Efforts

Despite its widespread use, the safety profile of SPS is under scrutiny. Scientific research is addressing concerns about:

  • Gastrointestinal complications

    Studies like international cohort analyses examine the association between SPS use and adverse events in the gastrointestinal tract, such as constipation or bowel necrosis.

  • Alternative treatment strategies

    Research is exploring alternative approaches for managing hyperkalemia, including medications with fewer side effects or dietary interventions. These studies aim to identify safer and more effective ways to manage potassium levels.

, particularly during its synthesis and application:

  • Sulfonation Reaction: The primary method of producing sodium polystyrene sulfonate involves the sulfonation of polystyrene:
    (CH2CHC6H5)n+nSO3(CH2CHC6H4SO3H)n(CH_2CHC_6H_5)_n+nSO_3\rightarrow (CH_2CHC_6H_4SO_3H)_n
    This reaction introduces sulfonate groups into the polystyrene backbone, creating polystyrene sulfonic acid, which can then be converted to its sodium salt by neutralization with sodium hydroxide:
    (CH2CHC6H4SO3H)n+nNaOH(CH2CHC6H4SO3Na)n+nH2O(CH_2CHC_6H_4SO_3H)_n+nNaOH\rightarrow (CH_2CHC_6H_4SO_3Na)_n+nH_2O
  • Ion Exchange Mechanism: In its therapeutic use, sodium polystyrene sulfonate exchanges sodium ions for potassium ions in the intestine:
    Na++K+K++Na+\text{Na}^++\text{K}^+\rightarrow \text{K}^++\text{Na}^+
    This process occurs mainly in the large intestine, where potassium ions are excreted in feces, thereby reducing serum potassium levels .

Sodium polystyrene sulfonate exhibits significant biological activity by lowering serum potassium levels through its ion-exchange properties. Upon administration, it exchanges sodium for potassium ions, facilitating the elimination of excess potassium from the body. This action helps prevent complications associated with hyperkalemia, such as muscle weakness, fatigue, and potentially life-threatening cardiac arrhythmias .

There are several methods for synthesizing sodium polystyrene sulfonate:

  • Direct Sulfonation: This method involves treating polystyrene with sulfur trioxide or oleum to introduce sulfonate groups.
  • Crosslinking: To enhance stability and control solubility, crosslinked variants of the resin can be prepared. Crosslinking agents can be introduced during polymerization to create a three-dimensional network.
  • Atom Transfer Radical Polymerization (ATRP): A more recent method involves using ATRP to synthesize well-defined linear polymers and complex architectures of protected styrene sulfonates .

These synthesis methods allow for variations in the degree of sulfonation and physical properties of the resulting polymer.

Sodium polystyrene sulfonate has diverse applications beyond its medical use:

  • Medical Use: Primarily utilized for treating hyperkalemia by removing excess potassium from the body.
  • Water Treatment: Employed as a water softener by exchanging hard ions like calcium and magnesium for sodium ions.
  • Construction: Used as a superplasticizer in cement formulations.
  • Industrial

Sodium polystyrene sulfonate can interact with various medications and substances within the gastrointestinal tract, potentially affecting their absorption:

  • Drug Absorption: It may reduce the effectiveness of certain drugs such as lithium, thyroxine, and digitalis due to its ion-exchange properties. Therefore, it is recommended to separate dosing by at least three hours from other oral medications .
  • Gastrointestinal Effects: Prolonged use can lead to gastrointestinal complications such as constipation and colonic necrosis, particularly when used with sorbitol or in patients with pre-existing gastrointestinal conditions .

Several compounds share similarities with sodium polystyrene sulfonate due to their ion-exchange capabilities or therapeutic uses:

Compound NameDescriptionUnique Features
Calcium Polystyrene SulfonateA calcium salt variant used similarly for ion exchange.More selective for calcium ions.
Potassium Polystyrene SulfonateA potassium salt variant used in specific applications requiring potassium exchange.Less common; focuses on potassium removal.
Resin-based Ion Exchange MaterialsGeneral class of materials used for various ion-exchange applications.Broad applications across industries.

Sodium polystyrene sulfonate stands out due to its specific application in treating hyperkalemia and its unique mechanism of action that involves selective ion exchange primarily targeting potassium ions .

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

184.01941529 g/mol

Monoisotopic Mass

184.01941529 g/mol

Heavy Atom Count

12

UNII

1D1822L42I

Related CAS

28210-41-5
28210-41-5 (Parent)

Wikipedia

Sodium polystyrene sulfonate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Emulsion stabilizing; Film forming; Surfactant; Viscosity controlling

General Manufacturing Information

Benzenesulfonic acid, 4-ethenyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-20

Explore Compound Types